molecular formula C18H20N4O2S B3125767 2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone CAS No. 329249-53-8

2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone

Cat. No.: B3125767
CAS No.: 329249-53-8
M. Wt: 356.4 g/mol
InChI Key: VQDBYZBZMGVIOT-UHFFFAOYSA-N
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Description

2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone is a complex organic compound with significant potential in various scientific fields. This compound features a thiazolone core, which is a sulfur-containing heterocycle, and is substituted with an amino group and a pyridinylamino ethoxyphenyl moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like ketones or nitro groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone stands out due to its unique combination of a thiazolone core and a pyridinylamino ethoxyphenyl moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications .

Properties

IUPAC Name

2-imino-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-22(16-4-2-3-9-20-16)10-11-24-14-7-5-13(6-8-14)12-15-17(23)21-18(19)25-15/h2-9,15H,10-12H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBYZBZMGVIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=N)S2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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